molecular formula C12H16O6 B8527681 4-((Acetyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate

4-((Acetyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate

Cat. No. B8527681
M. Wt: 256.25 g/mol
InChI Key: DOCCMIOGWPGCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Acetyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate is a useful research compound. Its molecular formula is C12H16O6 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((Acetyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Acetyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-((Acetyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

(5-acetyloxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-yl)methyl acetate

InChI

InChI=1S/C12H16O6/c1-6(13)16-5-9-8-3-12(15)18-10(8)4-11(9)17-7(2)14/h8-11H,3-5H2,1-2H3

InChI Key

DOCCMIOGWPGCIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(CC2C1CC(=O)O2)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottomed flask was charged (3aS, 6aR)-3, 3a, 6, 6a-tetrahydro-2H-cyclopenta[b]furan-2-one 49 (3.85 g, 31 mmol, prepared as described in Corey et al. J. Med Chem. 1993, 36, 243), paraformaldehyde (3.0 g), glacial acetic acid (30 mL), and concentrated sulfuric acid (1 mL). The mixture was heated to 74° C. for 24 hours. To the solution was added sodium acetate (4 g). The solution was concentrated in vacuo and the residue was dissolved in ethyl acetate (200 mL). The solution was washed with saturated sodium bicarbonate solution until no gas evolution was observed. The organic phase was dried over sodium sulfate and concentrated in vacuo to give the crude product (4.1 g). The crude product was purified by silica gel column chromatography to provide the title compound (3.1 g, 39%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
39%

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